Phthalocyanatodichlorosilane

Organic semiconductors Optoelectronics Thin-film photovoltaics

Researchers often face limitations when planar phthalocyanines cannot be selectively modified. Phthalocyanatodichlorosilane (SiPcCl₂) solves this with two labile axial Si-Cl bonds that enable targeted functionalization without disrupting the core chromophore. • Enables precise axial ligand exchange for PDT agent development and polymer synthesis. • Exhibits an indirect optical band gap of 2.44 eV in thin films, distinct from common ZnPc alternatives. • Offers thermal stability up to 415 K and sublimation at 430 °C, ideal for vacuum-processed device fabrication.

Molecular Formula C32H16Cl2N8Si
Molecular Weight 611.5 g/mol
CAS No. 19333-10-9
Cat. No. B100006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalocyanatodichlorosilane
CAS19333-10-9
Molecular FormulaC32H16Cl2N8Si
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.[Si+4].[Cl-].[Cl-]
InChIInChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2
InChIKeyIOHSPVIOKFLGPK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalocyanatodichlorosilane Overview


Phthalocyanatodichlorosilane (SiPcCl₂, CAS 19333-10-9) is a silicon(IV) phthalocyanine bearing two axial chloride ligands on the central silicon atom. It appears as a dark purple crystalline powder with a sublimation point of 430 °C and an absorption maximum (λmax) at 702 nm . This compound serves as a critical synthetic precursor in advanced materials research because the two labile Si–Cl bonds enable selective axial functionalization without perturbing the phthalocyanine π-system, a feature that distinguishes it from peripherally substituted or metal-free analogs [1].

Axial Derivatization Precursor
Selective Si–Cl displacement for photosensitizer design
Optoelectronic Research
Wide indirect band gap thin films for device architectures
Photosensitizer Screening
Photoresponse comparator with formulation-dependent activity
Cell-model photodynamic research

Generic Substitution Risks for SiPcCl₂


Phthalocyanine-based compounds are often treated as interchangeable dyes or pigments, yet Phthalocyanatodichlorosilane occupies a distinct niche that generic substitution cannot fill. The two axial Si–Cl bonds confer a unique reactivity profile that enables selective covalent modification at the axial position, a synthetic handle absent in planar metal phthalocyanines such as ZnPc, AlPc, or H₂Pc [1]. Furthermore, the indirect-allowed optical transition and wider band gap of SiPcCl₂ thin films (2.44 eV) differ fundamentally from the direct-allowed transitions and narrower band gaps of zinc or aluminum phthalocyanines, leading to divergent optoelectronic behavior in device settings [2]. Simple replacement by a cheaper phthalocyanine therefore risks both loss of synthetic versatility and mismatched photophysical performance.

!

Planar metal phthalocyanines (ZnPc, AlPc, H₂Pc) lack axial Si–Cl bonds, preventing selective axial functionalization.

!

Optical band gap and transition type differ from ZnPc (indirect 2.44 eV vs. direct ~1.97 eV), which may shift device photophysics.

SiPcCl₂ Differentiation Evidence


Optical Band Gap vs. Zinc Phthalocyanine

Thermally evaporated SiPcCl₂ thin films exhibit an indirect allowed optical transition with a band gap (Eg) of 2.44 eV, as determined by Tauc plot analysis [1]. In contrast, ZnPc thin films prepared under similar thermal evaporation conditions show a direct allowed transition with a reported band gap of approximately 1.97 eV [2]. The wider band gap and indirect nature of the transition in SiPcCl₂ imply different charge-carrier generation and recombination dynamics, which directly affect suitability for specific optoelectronic architectures.

Optical Band Gap
Cross-study comparable
SiPcCl₂: 2.44 eV (indirect) ZnPc: ≈1.97 eV (direct)
Supports optoelectronic architecture selection
Thin-film Tauc plot analysis
Organic semiconductors Optoelectronics Thin-film photovoltaics

Photodynamic Activity vs. HexSiPc in Melanoma Cells

In a direct comparative study on human amelanotic melanoma M6 cells, Cl₂SiPc (dichlorosilicon phthalocyanine) at 2 × 10⁻⁹ M, delivered as a DMF-PBS solution and irradiated for 2 h (λ > 480 nm, 10 mW cm⁻²), reduced cell viability to 20%. Under identical conditions, bis(tri-n-hexylsiloxy)silicon phthalocyanine (HexSiPc) entrapped in egg-yolk lecithin liposomes yielded 10% cell viability [1]. The differing delivery-vehicle sensitivity between the two silicon phthalocyanines highlights that the axial chloride ligand environment directly influences biological performance.

Photodynamic Activity
Head-to-head
Cl₂SiPc: 20% cell viability HexSiPc: 10% cell viability (liposome)
Cell-model photoresponse context
M6 melanoma cells; vehicle-dependent outcome
Photodynamic therapy Photosensitizers Melanoma

Fluorescence Quantum Yield vs. Zinc Phthalocyanine

A study by Günsel et al. (2018) reported that the fluorescence quantum yields (ΦF) of an axially disubstituted silicon phthalocyanine (SiPc 1) are lower than those of both unsubstituted ZnPc and the parent SiPcCl₂ in the solvents examined [1]. While the paper does not provide absolute ΦF values for SiPcCl₂ in the publicly available abstract, the direct ranking—SiPcCl₂ > ZnPc > axially disubstituted SiPc—indicates that the dichloride precursor retains a higher radiative decay efficiency than its substituted derivatives, a property not typical of silicon phthalocyanines in general.

Fluorescence ΦF Ranking
Head-to-head qualitative
SiPcCl₂ > ZnPc > axially disubstituted SiPc
Higher emission efficiency context
Exact ΦF not reported; solvent-dependent ranking
Fluorescence quantum yield Photophysics Silicon phthalocyanines

Axial Si–Cl Bond Reactivity vs. Planar Phthalocyanines

The two axial chloride ligands of SiPcCl₂ can be selectively displaced by alkoxides, phenoxides, silanols, and other nucleophiles under mild conditions, enabling the synthesis of a vast library of axially substituted silicon phthalocyanines without altering the macrocyclic π-system [1][2]. Planar metal phthalocyanines such as ZnPc, AlPc, and H₂Pc lack these reactive axial positions; their derivatization requires peripheral ring substitution, which fundamentally alters electronic structure and solubility. The axial reactivity of SiPcCl₂ has been exploited to prepare cofacially stacked poly(phthalocyanato)siloxane polymers [Si(Pc)O]n with degrees of polymerization exceeding 45 repeating units [3].

Axial Si–Cl Reactivity
Class-level
Selective nucleophilic displacement; >45 repeating units in polymer synthesis
Unique axial functionalization route
Solution-phase; enables cofacial polymer architectures
Axial functionalization Synthetic precursor Phthalocyanine derivatization

Thermal Stability vs. Organic Semiconductor Standards

Differential thermal analysis (DTA) of SiPcCl₂ powder demonstrates thermal stability up to 415 K (142 °C) without decomposition, and the compound sublimes without melting at 430 °C (703 K) [1]. This thermal robustness is consistent with the requirements for vacuum thermal evaporation deposition of thin-film organic semiconductor devices, where many lower-molecular-weight organic semiconductors decompose or undergo phase changes below 400 K. Post-annealing studies confirm that SiPcCl₂ thin films retain structural integrity and measurable electrical conductivity up to 383 K [1].

Thermal Stability
Supporting evidence
Stable to 415 K; sublimes at 430 °C; conductivity stable to 383 K
Broadens thin-film processing window
Class-level advantage over common organic semiconductors
Thermal stability Organic thin films Semiconductor processing

SiPcCl₂ Best-Fit Application Scenarios


Axial Derivatization for Photosensitizer Synthesis

For research groups developing next-generation photodynamic therapy (PDT) agents, SiPcCl₂ is the precursor of choice because its two axial Si–Cl bonds can be selectively replaced with hydrophilic, targeting, or biocompatible ligands without altering the phthalocyanine chromophore. This axial functionalization strategy, extensively documented in the synthesis of silicon phthalocyanine derivatives [5], enables systematic tuning of solubility, aggregation behavior, and biological targeting while preserving the core optical properties (λmax ~702 nm). The higher fluorescence quantum yield of SiPcCl₂ relative to its axially substituted progeny also makes the dichloride precursor valuable for comparative photophysical benchmarking in structure–activity relationship studies.

Wide-Band-Gap Organic Semiconductor for Optoelectronics

SiPcCl₂ thin films, with an indirect allowed optical band gap of 2.44 eV [5], are suited for optoelectronic applications requiring wider-gap organic semiconductors—such as transparent electron-transport layers, UV-visible photodetectors, or tandem solar cell interlayers—where the narrower direct band gap (~1.97 eV) of ZnPc would be suboptimal. The thermal stability up to 415 K and sublimation at 430 °C further support vacuum-processed device fabrication, and the post-annealing electrical conductivity characteristics have been quantitatively mapped over a temperature range of 303–383 K .

Cofacially Stacked Polymer Precursor

The axial Si–Cl bonds of SiPcCl₂ serve as condensation sites for the synthesis of cofacially stacked poly(phthalocyanato)siloxane polymers [Si(Pc)O]n. Ultrasonic polymerization of SiPcCl₂ with sodium telluride yields polymers with a degree of polymerization exceeding 45 repeating units [5]. These quasi-one-dimensional phthalocyanine polymers exhibit photoconductivity substantially superior to that of the Cl₂SiPc monomer and to other phthalocyanine polymers lacking the cofacial stacking architecture , making SiPcCl₂ an essential monomer for conductive polymer research.

PDT Sensitizer Screening and Formulation Development

In head-to-head in vitro PDT evaluation against M6 amelanotic melanoma cells, Cl₂SiPc at nanomolar concentrations (2 × 10⁻⁹ M) produced distinct photocytotoxic outcomes depending on the delivery vehicle (20% cell viability in DMF-PBS vs. different behavior of liposomal HexSiPc) [5]. This differential vehicle sensitivity positions SiPcCl₂ as a valuable comparator sensitizer for formulation scientists optimizing drug-delivery systems for phthalocyanine-based PDT, where the axial chloride ligand environment significantly modulates both photophysical and biological performance.

Application
Selection Property
Validation Focus
Axial Derivatization for Photosensitizer Design
Axial chloride reactivity
Substituent effect on photophysics
Wide-Band-Gap Organic Semiconductor Research
Optical band gap and transition type
Device band alignment and charge transport
Cofacially Stacked Polymer Synthesis
Axial Si–Cl condensation reactivity
Degree of polymerization and conductivity
PDT Photosensitizer Screening and Formulation Research
Photocytotoxicity profile and vehicle compatibility
Cell-model endpoint and formulation response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalocyanatodichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.